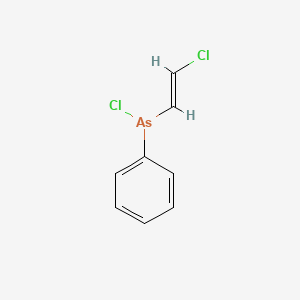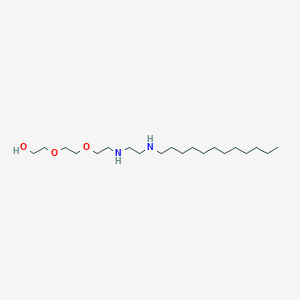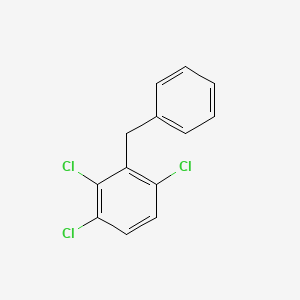![molecular formula C20H24O3 B14495934 Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol CAS No. 63566-31-4](/img/structure/B14495934.png)
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol is a complex organic compound with a unique structure that combines acetic acid with a phenolic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol typically involves the reaction of acetic acid with 2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydrogen can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Alcohols or other reduced phenolic compounds.
Substitution: Halogenated or alkylated phenolic compounds.
Aplicaciones Científicas De Investigación
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, and cell signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-phenylethyl ester
- Acetic acid, 2-[[(1E)-2-phenylethenyl]sulfonyl]-, ethyl ester
Uniqueness
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol is unique due to its specific structural features, such as the presence of both acetic acid and phenolic moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
63566-31-4 |
|---|---|
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C18H20O.C2H4O2/c1-5-15-8-6-7-9-16(15)14(4)17-11-12(2)10-13(3)18(17)19;1-2(3)4/h5-11,14,19H,1H2,2-4H3;1H3,(H,3,4) |
Clave InChI |
QELVMYDQDUIYNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2C=C)O)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)

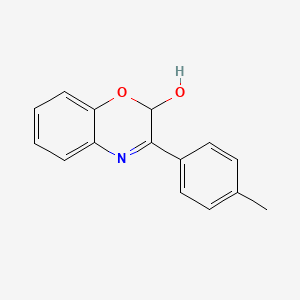
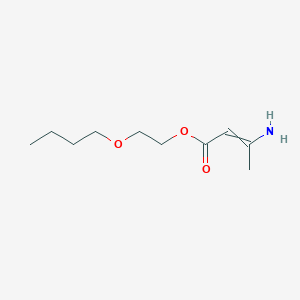
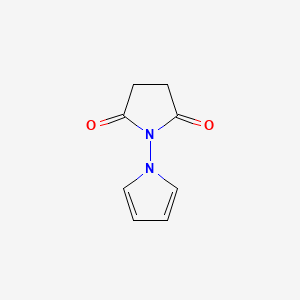
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)



